1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea
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Description
Synthesis Analysis
The synthesis of compounds related to "1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea" involves complex organic reactions, including cyclization and cross-coupling processes. For example, compounds with bipyridyl units undergo cyclization through reductive processes followed by palladium-catalyzed cross-coupling reactions (Son et al., 2009). Such methodologies could be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate reaction conditions and catalysts for achieving desired structural features.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea" is characterized by the presence of bipyridyl moieties and additional functional groups that influence their physical and chemical properties. X-ray crystallography studies reveal the impact of these groups on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's behavior in various environments (Lin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving bipyridine derivatives, such as "1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea," often involve coordination to metal ions, forming complexes with unique electronic and optical properties. These reactions are fundamental for applications in catalysis, material science, and light-emitting devices. The reactivity and selectivity of such compounds in forming complexes are influenced by the substituents on the bipyridine framework and the nature of the coordinating metal ions (Yang et al., 2005).
Scientific Research Applications
Directing Groups in Chemical Synthesis
Compounds similar to 1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea have been utilized as efficient directing groups for the functionalization of sp3 C-H bonds. For instance, 1-Aminopyridinium ylides serve as directing groups for palladium-catalyzed β-arylation and alkylation, showcasing the versatility of pyridine-derived compounds in facilitating selective chemical transformations. These directing groups significantly influence the reactivity of primary C-H bonds, with substitution patterns on the pyridine moiety affecting their efficiency. Preliminary mechanistic studies involving these directing groups have led to the isolation and characterization of a cyclopalladated intermediate, underlining the complex nature of these catalytic processes (Le, Nguyen, & Daugulis, 2019).
Sensing Applications
The formation of coordination polymers using bipyridine ligands demonstrates another facet of scientific research applications. A notable example is a one-dimensional coordination polymer designed for the dual functional fluorescent sensing of hazardous environmental contaminants such as nitrobenzene and dichromate anions. This compound represents a significant advancement in the development of sensitive and selective sensors for monitoring environmental pollution (Kan & Wen, 2017).
Catalysis and Material Science
Bipyridyl and related compounds play a critical role in the synthesis of structurally diverse molecules and materials. For example, cobalt-catalyzed cycloadditions involving yne-ynamides and nitriles yield bicyclic aminopyridines with high regioselectivity, showcasing the utility of bipyridine derivatives in facilitating complex molecular constructions (Garcia et al., 2011). Furthermore, the synthesis of iminopyridine ligands and their copper(I) complexes reveals the intricate interplay between ligand structure and the redox properties of metal complexes, underpinning their potential in electronic and photonic applications (Massa, Dehghanpour, & Jahani, 2009).
properties
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-7-1-2-8-15)20-12-14-6-4-10-19-16(14)13-5-3-9-18-11-13/h3-6,9-11,15H,1-2,7-8,12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIABRZEBYTQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea |
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